![molecular formula C15H23NO B1488628 {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol CAS No. 1455066-73-5](/img/structure/B1488628.png)
{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization Techniques : Research on similar compounds such as [{1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol] and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol demonstrates the use of spectroscopic techniques and X-ray diffraction for synthesis and structural confirmation. These compounds exhibit chair conformation in the piperidine ring and distorted tetrahedral geometry around the S atom, suggesting similar properties for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol (S. Naveen et al., 2015); (H. R. Girish et al., 2008).
Antiproliferative Activity
- Antiproliferative Properties : Research involving diphenyl(piperidin-4-yl) methanol derivatives highlights their potential in cell antiproliferation activity. Certain derivatives have shown potent antiproliferative activity on various carcinoma cell lines, indicating the potential of {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in this area (S. B. B. Prasad et al., 2008); (S. Benaka Prasad et al., 2010).
Catalytic Applications
- Catalytic Activities : Compounds like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes demonstrate the ability to catalyze oxidative cyclization, suggesting potential catalytic applications for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in similar chemical reactions (M. Dönges et al., 2014).
Enantioselective Addition
- Enantioselective Chemical Reactions : Studies on bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol as an organocatalyst for enantioselective Michael addition highlight the potential for {1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol in similar applications (A. Lattanzi, 2006).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The activity of the 1, 4-disubstituted piperidine structure is modulated by the substituent groups, particularly the hydroxyl group at c-7′ in the methanol analogues .
Biochemical Pathways
Piperidine derivatives are known to play significant roles in various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that piperidine derivatives have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
[1-[(3,4-dimethylphenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-3-4-15(9-13(12)2)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBROVMWOSRYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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